2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Description
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile (CAS: 893736-89-5) is a biphenyl derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2'-position and a cyano (-CN) group at the 3-position of the biphenyl scaffold. The benzyloxy group is electron-donating due to the oxygen atom’s lone pairs, while the nitrile group is strongly electron-withdrawing. The compound is commercially available (e.g., from CymitQuimica) and is likely synthesized via Suzuki-Miyaura cross-coupling, a common method for biphenyl derivatives .
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-17-9-6-10-18(13-17)19-11-4-5-12-20(19)22-15-16-7-2-1-3-8-16/h1-13H,15H2 |
InChI Key |
QGKWZLNSBHMUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the benzyloxy group and the carbonitrile group. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group is typically added via a cyanation reaction .
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted biphenyl derivatives .
Scientific Research Applications
Pharmaceutical Development
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile is being investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Compounds with similar structures have shown promise in the following areas:
- Anti-inflammatory Activity : Research indicates that derivatives of biphenyl compounds can inhibit inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs.
- Anticancer Properties : Studies suggest that compounds with biphenyl structures may interact with cancer cell pathways, potentially leading to new anticancer agents.
- Antimicrobial Effects : There is evidence that similar compounds exhibit antimicrobial properties, which could be leveraged for developing new antibiotics or antifungal treatments.
Organic Synthesis
In organic chemistry, 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications:
- Reagent in Reactions : The compound can be utilized in electrophilic aromatic substitution reactions to introduce different substituents onto the biphenyl ring.
- Synthesis of Novel Derivatives : It can act as a precursor for synthesizing other functionalized biphenyl compounds, expanding the library of available materials for research and industrial applications.
Materials Science
The structural properties of 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile make it valuable in materials science:
- Liquid Crystals : The compound's rigidity and planarity contribute to its potential use in liquid crystal displays (LCDs), where it can be part of the formulation of liquid crystal materials .
- Polymer Synthesis : It can be used as a monomer or additive in polymer chemistry to enhance the mechanical and thermal properties of polymers .
Case Study 1: Anti-inflammatory Research
A study conducted on structurally similar biphenyl compounds demonstrated their ability to inhibit cyclooxygenase enzymes involved in inflammation. This suggests that 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile could similarly affect inflammatory pathways, warranting further investigation into its therapeutic potential .
Case Study 2: Anticancer Activity
Research focusing on biphenyl derivatives has revealed their capacity to induce apoptosis in cancer cells. For instance, a series of compounds were evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that modifications on the biphenyl scaffold significantly influenced their biological activity, highlighting the importance of structural variations like those present in 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile .
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
- Electron-donating groups (e.g., benzyloxy in the target compound) increase solubility in polar solvents compared to non-polar substituents like carbazole (mCBP-CN) .
- Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, making compounds like 4'-Cl-biphenyl-3-carbonitrile reactive in nucleophilic substitutions .
Research Findings and Data
Spectroscopic Data (Selected Compounds)
Biological Activity
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a biphenyl moiety and a carbonitrile functional group, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile is , with a molecular weight of approximately 295.35 g/mol. The presence of the benzyloxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures to 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that biphenyl derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds structurally related to biphenyls have been shown to inhibit matrix metalloproteinases (MMPs), which play crucial roles in tumor progression and metastasis.
Anticancer Potential
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of structurally similar compounds. The findings suggested that certain biphenyl derivatives could induce apoptosis in cancer cell lines by activating caspases and promoting DNA fragmentation .
Enzyme Inhibition
Another significant area of research involves the inhibition of MMP-2 and MMP-9 enzymes by biphenyl derivatives. These enzymes are implicated in tissue remodeling and cancer metastasis. The study indicated that 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile could serve as a potential inhibitor, contributing to its anticancer effects .
The biological activity of 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile can be attributed to several mechanisms:
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors involved in inflammatory pathways, leading to reduced inflammation and pain .
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by modulating cyclin-dependent kinases (CDKs) .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Enzyme Inhibition | MMP-2 and MMP-9 inhibition | |
| Anti-inflammatory | Receptor interaction |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile is essential for assessing its therapeutic potential. Studies on similar compounds indicate favorable absorption characteristics and moderate metabolic stability. However, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is necessary to predict human pharmacokinetics accurately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
